Elenolic acid

概要

説明

Elenolic acid is a naturally occurring compound found predominantly in olive oil, olive infusion, and olive leaf extract. It is a marker for the maturation of olives and is a significant component of the phenolic fraction in olive products. The compound is known for its various health benefits and is a key constituent in the structure of oleuropein, a major phenolic compound in olives .

準備方法

Synthetic Routes and Reaction Conditions: Elenolic acid can be synthesized through the hydrolysis of oleuropein, which is an ester of hydroxytyrosol and this compound. The hydrolysis process involves breaking down oleuropein using acidic or enzymatic conditions to yield this compound and hydroxytyrosol .

Industrial Production Methods: In the industrial context, this compound is typically extracted from olive leaves and olive oil by-products. The extraction process involves the use of solvents and subsequent purification steps to isolate this compound from other phenolic compounds. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the extracted this compound .

化学反応の分析

Types of Reactions: Elenolic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different aldehydic and carboxylic derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include hydroxytyrosol, various aldehydes, and carboxylic acids, which are important intermediates in the synthesis of other bioactive compounds .

科学的研究の応用

Metabolic Health and Diabetes Management

Elenolic acid has been shown to exert beneficial effects on metabolic health, particularly in the context of obesity and T2D. Research indicates that EA stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play crucial roles in appetite regulation and glucose metabolism.

Case Study Findings

A study conducted on diet-induced obese mice demonstrated that after four to five weeks of daily EA treatment:

- Mice exhibited a 10.7% reduction in body weight.

- Blood sugar levels normalized, aligning with those of healthy-weight controls.

- Enhanced secretion of metabolic hormones was observed, indicating a mechanism for reduced food intake and increased satiety .

Anti-Inflammatory Properties

This compound possesses anti-inflammatory properties that may contribute to its therapeutic effects in various diseases. The compound has been linked to reduced markers of inflammation in animal models, suggesting its potential utility in managing inflammatory conditions.

Research Insights

- Studies indicate that EA can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .

- Its antioxidant properties further support cellular health by mitigating oxidative stress, a contributor to inflammation .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound, particularly against influenza viruses. A study involving an olive leaf extract rich in EA demonstrated significant antiviral activity in vitro.

Findings

- The extract inhibited viral neuraminidase activity and protected cells from influenza infection.

- This suggests that this compound could be explored as a natural antiviral agent, although further research is needed to confirm these findings in clinical settings .

Cardiovascular Benefits

This compound's role in cardiovascular health is another area of interest. Its consumption through olive oil has been associated with lower risks of cardiovascular diseases due to its lipid-lowering effects and ability to improve endothelial function.

Health Implications

- Regular intake of phenolic compounds like EA from olive oil may help reduce blood pressure and improve cholesterol profiles .

- The anti-inflammatory properties also contribute to cardiovascular protection by reducing arterial inflammation and improving overall vascular health .

Future Research Directions

The promising findings surrounding this compound necessitate further exploration into its mechanisms and potential applications:

- Human Trials : Clinical trials are essential to evaluate the efficacy and safety of EA in human populations suffering from obesity and diabetes.

- Synergistic Effects : Investigating the synergistic effects of this compound with other dietary components could enhance its therapeutic potential.

作用機序

Elenolic acid exerts its effects through various molecular targets and pathways:

Hormone Release: It stimulates the release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) from L-cells, which are involved in glucose metabolism and appetite regulation.

Signaling Pathways: this compound activates phospholipase C-mediated signaling, leading to an increase in intracellular calcium levels and the production of inositol trisphosphate.

類似化合物との比較

Elenolic acid is unique due to its specific structure and biological activities. Similar compounds include:

Oleuropein: A major phenolic compound in olives, which is an ester of hydroxytyrosol and this compound.

Hydroxytyrosol: A phenolic alcohol derived from the hydrolysis of oleuropein, known for its potent antioxidant properties.

Ligstroside: Another phenolic compound found in olives, structurally related to oleuropein and this compound.

This compound stands out due to its dual-action mechanism in stimulating hormone release and improving metabolic functions, making it a promising compound for therapeutic applications .

生物活性

Elenolic acid (EA), a natural compound derived from olives, has garnered significant attention for its diverse biological activities, particularly in the context of metabolic health, diabetes management, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

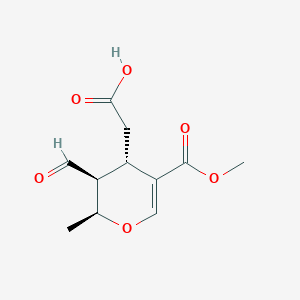

Chemical Structure and Sources

This compound is a phenolic compound primarily found in olive oil and is associated with various health benefits attributed to its antioxidant and anti-inflammatory properties. Its chemical structure contributes to its biological activity, making it a subject of interest in nutritional and pharmaceutical research.

Anti-Diabetic Effects

Recent studies highlight the potential of this compound in managing obesity and type 2 diabetes. A notable study conducted on diabetic obese mice demonstrated that oral administration of this compound resulted in:

- Weight Reduction : Mice treated with this compound showed a 10.7% reduction in body weight after four to five weeks compared to control groups.

- Improved Glucose Regulation : The compound significantly lowered blood sugar levels, showing effects comparable to liraglutide (an injectable diabetic medication) and superior to metformin (a common oral diabetes treatment) .

The mechanism underlying these effects is believed to involve the stimulation of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play crucial roles in glucose metabolism and appetite regulation .

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| Weight Change (%) | 0% | -10.7% | p < 0.05 |

| Blood Sugar Levels (mg/dL) | High | Significantly Lowered | p < 0.01 |

| Insulin Sensitivity | Low | Comparable to Lean Mice | p < 0.01 |

Hormonal Regulation

This compound has been shown to stimulate hormone release from L-cells in the intestine, which is crucial for metabolic health:

- GLP-1 Secretion : EA induces a rapid increase in intracellular calcium levels, leading to enhanced secretion of GLP-1.

- PYY Secretion : Similar mechanisms promote the release of PYY, which helps regulate appetite and energy balance .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against various pathogens. Research indicates that it can disrupt bacterial cell membranes, leading to increased permeability and cell lysis. This property is particularly relevant in food preservation and safety:

- Studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus through membrane disruption mechanisms .

Study on Obese Diabetic Mice

In a study published in the American Society for Nutrition, researchers administered this compound to obese diabetic mice over several weeks. Key findings included:

- Significant reductions in food intake correlated with increased levels of satiety hormones.

- Enhanced metabolic profiles were observed, indicating potential applications for obesity management .

Mechanistic Insights

Further investigations into the mechanisms revealed that this compound's action involves modulation of signaling pathways related to insulin sensitivity and inflammatory responses. The compound appears to activate pathways that enhance cellular antioxidant defenses while inhibiting pro-inflammatory cytokines .

特性

IUPAC Name |

2-[(2S,3S,4S)-3-formyl-5-methoxycarbonyl-2-methyl-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6/c1-6-8(4-12)7(3-10(13)14)9(5-17-6)11(15)16-2/h4-8H,3H2,1-2H3,(H,13,14)/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFAJBBHEYTHKF-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=CO1)C(=O)OC)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H](C(=CO1)C(=O)OC)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188002 | |

| Record name | Elenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34422-12-3 | |

| Record name | Elenolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34422-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elenolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034422123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elenolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELENOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C9M8PFI8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。